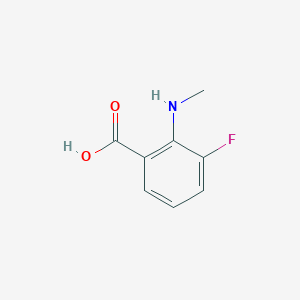

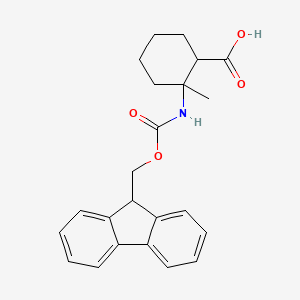

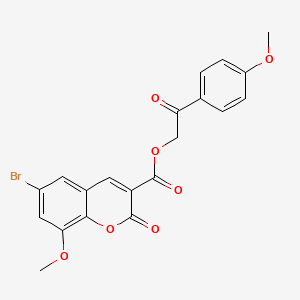

![molecular formula C17H12FN5OS2 B2429606 N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171735-39-9](/img/structure/B2429606.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Ligands for Metal Extraction

Benzothiazole compounds have been reported as potential ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals.

Optical Materials

Benzothiazole compounds have also been used as optical materials . These compounds can exhibit unique optical properties, making them suitable for various applications in the field of optics.

Fibroblast Growth Factor Antagonists

These compounds have potential biological uses, for example as fibroblast growth factor antagonists . This means they can potentially inhibit the action of fibroblast growth factors, proteins that play a crucial role in wound healing and embryonic development.

Autotaxin Inhibitors

Benzothiazole compounds have been studied as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cancer progression.

Inhibitors of Wnt Antagonist DKK

These compounds have been reported as inhibitors of Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation has been linked to various diseases, including cancer.

Cytosolic Phospholipase A2α Inhibitors

Benzothiazole compounds have been studied as inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the production of lipid mediators involved in inflammation and other physiological processes.

Alzheimer’s Disease Treatment

A novel series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis , suggesting that this compound may also target similar biochemical pathways.

Mode of Action

Benzothiazole derivatives have been found to interact with their targets and cause significant changes in their function . The compound’s interaction with its targets may lead to the inhibition of essential biochemical pathways, resulting in the observed biological effects.

Biochemical Pathways

The compound is likely to affect several biochemical pathways. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that this compound may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Based on the known effects of similar compounds, it is likely that this compound exerts its effects by inhibiting the growth of certain bacteria, such as M. tuberculosis .

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5OS2/c1-10-15(26-22-21-10)16(24)23(9-12-4-2-3-7-19-12)17-20-13-6-5-11(18)8-14(13)25-17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGZRKFMQDFPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

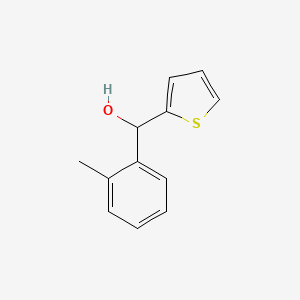

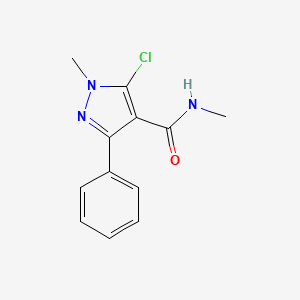

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)

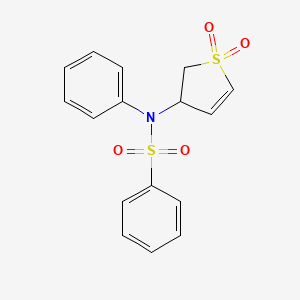

![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)

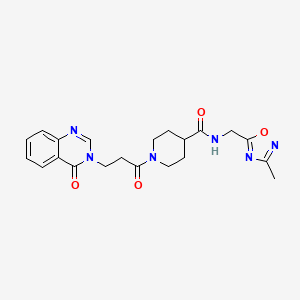

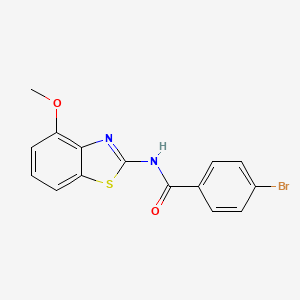

![(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2429536.png)

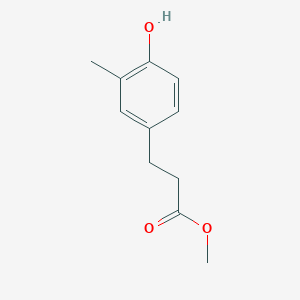

![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)